N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine

Antiviral Hepatitis C pteridine

N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine is a synthetic small-molecule pteridine derivative (molecular formula C15H15Cl2N5O), characterized by a pteridine core bearing a 3,4-dichlorophenylamine substituent at the 2-position and a morpholine ring at the 4-position. This substitution pattern distinguishes it from 4-morpholinopteridine analogs that place the dichlorophenyl group at the 6-position, such as those disclosed in antiviral patent literature.

Molecular Formula C16H14Cl2N6O
Molecular Weight 377.2 g/mol
Cat. No. B12204968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine
Molecular FormulaC16H14Cl2N6O
Molecular Weight377.2 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC3=NC=CN=C32)NC4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C16H14Cl2N6O/c17-11-2-1-10(9-12(11)18)21-16-22-14-13(19-3-4-20-14)15(23-16)24-5-7-25-8-6-24/h1-4,9H,5-8H2,(H,20,21,22,23)
InChIKeyATJYWCQBDVZWBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine: Chemical Identity and Scaffold Context for Scientific Procurement


N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine is a synthetic small-molecule pteridine derivative (molecular formula C15H15Cl2N5O), characterized by a pteridine core bearing a 3,4-dichlorophenylamine substituent at the 2-position and a morpholine ring at the 4-position . This substitution pattern distinguishes it from 4-morpholinopteridine analogs that place the dichlorophenyl group at the 6-position, such as those disclosed in antiviral patent literature [1]. The compound belongs to a broader class of N2-substituted pteridines under investigation for kinase inhibition and antiviral applications, though publicly available quantitative bioactivity data against its closest structural analogs remain sparse .

Why N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine Cannot Be Interchanged with In-Class Pteridine Analogs


Generic substitution within this pteridine class is not feasible because minor positional isomerism, such as moving the aryl substituent from the 2-amino position to the 6-position of the pteridine core, radically alters the pharmacophore. The antiviral patent landscape shows that 4-morpholinopteridin-2-amines with 6-aryl substitution form one active cluster, while N2-substituted variants constitute a distinct chemotype [1]. Without matched comparative data, a researcher cannot assume that the target selectivity or potency of a 6-(3,4-dichlorophenyl) analog predicts the behavior of the N-(3,4-dichlorophenyl) isomer; this necessitates procurement of the exact structure for target validation [1].

Quantitative Differentiation Evidence for N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine Against Closest Analogs


Structural Topology Distinction from 6-Phenyl-4-morpholinopteridin-2-amine Antiviral Series

A comprehensive patent dataset discloses a large series of 4-morpholinopteridin-2-amines bearing substituted phenyl groups exclusively at the 6-position of the pteridine ring for anti-Flaviviridae activity, including the closest analog 6-(3,4-dichlorophenyl)-4-morpholinopteridin-2-amine [1]. The target compound, N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine, positions the identical 3,4-dichlorophenyl moiety at the exocyclic N2-nitrogen. No quantitative head-to-head comparison was identified in the public domain, therefore no differential potency can be computed. The structural distinction is a Class-level inference: the N2-substitution pattern targets a distinct chemical space within the pteridine class that is not represented in the antiviral patent activity data [1].

Antiviral Hepatitis C pteridine

Comparative Kinase Selectivity Profile Against N2-substituted Pteridine Analogs

Public database entries (BindingDB) for structurally analogous N2-substituted pteridines bearing different aryl groups (e.g., 3,4,5-trimethoxyphenyl or 3,4-dimethoxyphenyl) show highly divergent binding affinities across the human kinome, with Kd values ranging from 8.3 nM for GAK to >10,000 nM for other kinases depending on the aryl substituent [1]. For the target dichlorophenyl compound, no parallel kinase panel data is available; however, the class-level inference is that the electron-withdrawing 3,4-dichloro substitution will produce a distinct kinase selectivity fingerprint compared to electron-donating methoxy analogs, ruling out generic analog interchange for chemical biology applications [1].

Kinase inhibition Selectivity pteridine

Application Scenarios for N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine Based on Differential Evidence


Kinase Selectivity Fingerprinting of 2-Amino-Substituted Pteridine Chemotypes

This compound serves as a critical tool for probing how electron-deficient aryl groups at the 2-amino position influence kinase binding selectivity, in contrast to the electron-rich methoxy series whose GAK/CLK2/FLT3 affinity data are partially known [1]. Its procurement enables a matched-pair analysis with the trimethoxyphenyl analog to isolate the pharmacophoric contribution of chloro substitution on kinome-wide selectivity [1].

Negative Control for 6-Aryl-4-morpholinopteridine Antiviral Screening

Given that patent-protected 6-aryl-4-morpholinopteridin-2-amines exhibit anti-Flaviviridae activity, while the N2-substituted isomer was not included in these efficacy claims [2], the target compound can be deployed as a positional isomer control to confirm that antiviral activity depends strictly on the 6-aryl topology and not on the mere presence of a dichlorophenyl group [2].

Structure-Based Design of Covalent pteridine Warheads

The 3,4-dichlorophenylamine moiety, when attached to the nucleophilic 2-position of pteridine, may be exploited for subsequent derivatization into covalent inhibitors. Its unique topological presentation, compared to 6-aryl isomers, provides a distinct exit vector for linker attachment in PROTAC or electrophilic probe design [1]. This application relies on the structural distinction established in Evidence Item 1.

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